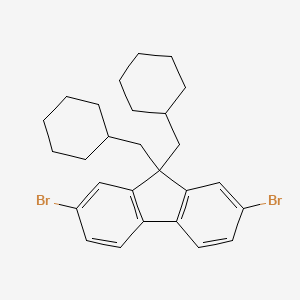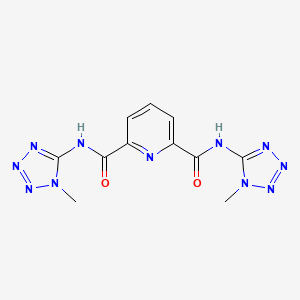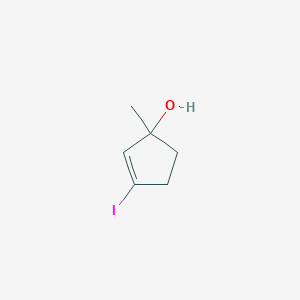![molecular formula C15H27N4O7P B12571098 N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine CAS No. 180894-18-2](/img/structure/B12571098.png)
N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine is a complex organic compound with the molecular formula C15H27N4O7P. This compound is notable for its unique structure, which includes a phosphoryl group bonded to both L-histidyl and L-serine residues. It is used in various scientific research applications due to its biochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine typically involves the reaction of L-histidine and L-serine with a phosphorylating agent. One common method includes the use of bis(propan-2-yl)phosphorochloridate as the phosphorylating agent. The reaction is carried out under controlled conditions, often in an anhydrous solvent such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the propan-2-yl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in an organic solvent such as acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with altered phosphoryl groups.
Substitution: New compounds where the propan-2-yl groups are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biochemical marker.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism by which N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, altering the activity of enzymes and proteins. This compound can modulate signaling pathways, particularly those involving serine and histidine residues, impacting cellular functions and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-alanine
- N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-threonine
- N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-tyrosine
Uniqueness
N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine is unique due to its specific combination of L-histidyl and L-serine residues, which confer distinct biochemical properties. This combination allows it to participate in unique phosphorylation reactions and interact with specific molecular targets, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
180894-18-2 |
|---|---|
Molekularformel |
C15H27N4O7P |
Molekulargewicht |
406.37 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[di(propan-2-yloxy)phosphorylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H27N4O7P/c1-9(2)25-27(24,26-10(3)4)19-12(5-11-6-16-8-17-11)14(21)18-13(7-20)15(22)23/h6,8-10,12-13,20H,5,7H2,1-4H3,(H,16,17)(H,18,21)(H,19,24)(H,22,23)/t12-,13-/m0/s1 |
InChI-Schlüssel |
MKXRKTKBFHZOJI-STQMWFEESA-N |
Isomerische SMILES |
CC(C)OP(=O)(N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)O)OC(C)C |
Kanonische SMILES |
CC(C)OP(=O)(NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12571018.png)

![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12571036.png)
![N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B12571042.png)


![Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B12571055.png)

![Benzene, 1,3-bis[(6-bromohexyl)oxy]-](/img/structure/B12571066.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571070.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![[2-(But-2-en-2-yl)phenyl]methanol](/img/structure/B12571079.png)
![4,4'-[(4-Fluorophenyl)azanediyl]dibenzaldehyde](/img/structure/B12571081.png)
![3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12571099.png)
